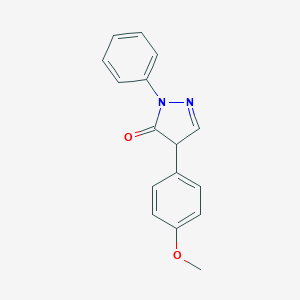
4-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as MPDP or MDP and has been studied for its effects on the central nervous system.
Mecanismo De Acción
The exact mechanism of action of 4-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not well understood. However, studies have suggested that MDP may act as a dopamine receptor agonist, which could explain its potential neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that MDP may have a range of biochemical and physiological effects. For example, MDP has been shown to increase the activity of antioxidant enzymes and reduce oxidative stress in cells. Additionally, MDP has been found to reduce inflammation and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments is that it is relatively easy to synthesize and purify. Additionally, MDP has been shown to have low toxicity in animal studies. However, one limitation of using MDP in lab experiments is that its mechanism of action is not well understood, which could make it difficult to interpret results.
Direcciones Futuras
There are several future directions for research on 4-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. One potential direction is to further investigate its potential use as a neuroprotective agent for the treatment of neurological disorders. Additionally, more research is needed to understand the exact mechanism of action of MDP and how it interacts with the dopamine receptor. Finally, studies could investigate the potential use of MDP as an analgesic or anti-inflammatory agent.
Métodos De Síntesis
The synthesis of 4-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves the reaction of 4-methoxybenzaldehyde, phenylhydrazine, and acetophenone under reflux conditions. The reaction yields a yellow crystalline solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
Research on 4-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has shown that it has potential therapeutic properties. Studies have suggested that MDP may have neuroprotective effects and could be used to treat neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, MDP has been studied for its potential use as an analgesic and anti-inflammatory agent.
Propiedades
Nombre del producto |
4-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one |
|---|---|
Fórmula molecular |
C16H14N2O2 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
4-(4-methoxyphenyl)-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C16H14N2O2/c1-20-14-9-7-12(8-10-14)15-11-17-18(16(15)19)13-5-3-2-4-6-13/h2-11,15H,1H3 |
Clave InChI |
OGOKWFYRDLILPV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C=NN(C2=O)C3=CC=CC=C3 |
SMILES canónico |
COC1=CC=C(C=C1)C2C=NN(C2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B303187.png)

![N-[6-(thiophene-2-carbonylamino)-9H-fluoren-3-yl]thiophene-2-carboxamide](/img/structure/B303195.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B303204.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B303205.png)
![N-{4-[(trifluoroacetyl)amino]phenyl}furan-2-carboxamide](/img/structure/B303208.png)
![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B303211.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B303214.png)
![2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303216.png)

![2-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B303220.png)

